Stanozolol
Overview
Description
Stanozolol, sold under many brand names, is a synthetic androgen and anabolic steroid (AAS) medication derived from dihydrotestosterone (DHT). It is used to treat hereditary angioedema . It was developed by American pharmaceutical company Winthrop Laboratories (Sterling Drug) in 1962 . It is also used in veterinary medicine . This compound has mostly been discontinued, and remains available in only a few countries .
Synthesis Analysis
A novel approach to the synthesis of 17β-O-hemisuccinate of the common doping agent this compound is described. Acylation of this compound with methyl 4-chloro-4-oxobutyrate/4-dimethylaminopyridine, followed by mild alkaline hydrolysis with methanolic sodium hydroxide at room temperature, gave the simultaneous protection and deprotection of pyrazole-nitrogen atoms .Molecular Structure Analysis
The molecular states of this compound and supramolecular synthons in these solid forms were disclosed via the solved single crystal structures and the 13 C solid state NMR spectra .Chemical Reactions Analysis
In acidic medium, this compound reacts with phenoldisulfonic acid to form a stable yellow chromophore, which is quantitated by spectrophotometry at 385 nm. The reaction gives a linear response at concentrations from 5 to 50 micrograms/mL .Physical and Chemical Properties Analysis
This compound reacts with phenoldisulfonic acid to form a stable yellow chromophore, which is quantitated by spectrophotometry at 385 nm .Mechanism of Action
Target of Action
Stanozolol, a synthetic anabolic-androgenic steroid (AAS), primarily targets the androgen receptors . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) . These receptors are involved in the regulation of many physiological processes including hormone secretion, immune response, and wound healing .
Mode of Action
This compound promotes cell growth (anabolism) and the development/maintenance of masculine characteristics (androgenism) . It achieves this by binding to androgen receptors, leading to changes in gene expression and increased protein synthesis . This interaction results in the promotion of cell growth and the development of masculine characteristics .
Biochemical Pathways
This compound affects the complement system, which is part of the innate immune system . This system is a biochemical chain of reactions that assists the body in removing pathogens . This compound is used in treating C1-inhibitor deficient hereditary angioedema, where C1-inhibitor is a protease that inhibits the complement system .
Pharmacokinetics
This compound exhibits high oral bioavailability due to the presence of its C17α alkyl group, which makes it resistant to gastrointestinal and liver metabolism . The elimination half-life of this compound is approximately 9 hours when taken orally, and 24 hours when administered via intramuscular injection . It is primarily excreted in the urine .
Result of Action
The primary therapeutic use of this compound is in the management of hereditary angioedema . It helps control attacks of hereditary angioedema by reducing the frequency and severity of these attacks . This compound also promotes cell growth and the development of masculine characteristics .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to have a diuretic effect . Additionally, its use is highly restricted in certain environments such as sports competitions under the World Anti-Doping Agency (WADA) and US horse racing due to its performance-enhancing properties .
Safety and Hazards
Future Directions
Stanozolol is a man-made steroid, similar to the naturally occurring steroid testosterone. It is used in the treatment of hereditary angioedema, which causes episodes of swelling of the face, extremities, genitals, bowel wall, and throat. This compound may decrease the frequency and severity of these attacks . It is also being studied for its potential use in the treatment of COVID-19 patients .
Biochemical Analysis
Biochemical Properties
Stanozolol promotes cell growth (anabolism) and development/maintenance of masculine characteristics (androgenism) . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) .
Cellular Effects
This compound has therapeutic uses in treating C1-inhibitor deficient hereditary angioedema . C1-inhibitor is a protease that inhibits the complement system (part of the innate immune system), a biochemical chain of reactions which assists the body in removing pathogens . This compound may help control attacks of hereditary angioedema .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) .
Temporal Effects in Laboratory Settings
The half-life of this compound is approximately 24 hours . More than 15 doping control urine specimens tested positive for this compound during the last 12 months have been confirmed using liquid chromatography and electrospray ionization tandem mass spectrometry .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the sources, this compound is known to have been frequently misused in sports, leading to numerous adverse findings in doping controls .
Metabolic Pathways
This compound is involved in the metabolism of C1-inhibitor, a protease that inhibits the complement system . The main metabolic products of phase-I-metabolism are the monohydroxylated derivatives 4β-OH-stanozolol, 16β-OH-stanozolol and 3′-OH-stanozolol .
Transport and Distribution
While specific details on the transport and distribution of this compound within cells and tissues are not mentioned in the sources, it is known that this compound can be administered orally or intramuscularly .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not specified in the sources. It is known that this compound binds to androgen receptors, which are typically located in the cytoplasm of cells .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Stanozolol involves a multi-step process starting from readily available starting materials. The key steps include the synthesis of a pyrazole ring, followed by the introduction of a methyl group at the C17 position and the reduction of the keto group at C3 position.", "Starting Materials": [ "Acetophenone", "Hydrazine hydrate", "Chloroacetic acid", "Sodium hydroxide", "Chloroform", "Methanol", "Sodium borohydride", "Methyl iodide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-1,2-dihydro-2-methyl-3- pyrazolone from acetophenone and hydrazine hydrate in the presence of chloroacetic acid and sodium hydroxide.", "Step 2: Cyclization of 4-chloro-1,2-dihydro-2-methyl-3-pyrazolone with chloroform and sodium hydroxide to form 4-chloro-17α-methyl-5α-androst-2-eno[3,2-c]pyrazole.", "Step 3: Reduction of the keto group at C3 position using sodium borohydride in methanol to form 4-chloro-17α-methyl-5α-androstane-3β,17β-diol.", "Step 4: Methylation of the C17 position using methyl iodide and potassium carbonate to form Stanozolol.", "Step 5: Reduction of the double bond at C2 and C3 positions using palladium on carbon and hydrogen gas to obtain the final product, Stanozolol." ] } | |
CAS No. |
10418-03-8 |
Molecular Formula |
C21H32N2O |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(2S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |
InChI |
InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14?,15?,16?,17?,19-,20-,21-/m0/s1 |
InChI Key |
LKAJKIOFIWVMDJ-OLPJAUBDSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4[C@@]3(CC5=C(C4)NN=C5)C |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |
Appearance |
Solid powder |
Color/Form |
Crystals from alcohol NEARLY COLORLESS, CRYSTALLINE POWDER; EXISTS IN 2 FORMS: NEEDLES & PRISMS White or almost white solid crystals |
melting_point |
229.8-242.0 °C |
10418-03-8 302-96-5 |
|
physical_description |
Solid |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
302-96-5 (Alternate Registry Number) |
shelf_life |
>2 years if stored properly |
solubility |
INSOL IN WATER, SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALC AND CHLOROFORM; SLIGHTLY SOL IN ETHYL ACETATE AND ACETONE; VERY SLIGHTLY SOL IN BENZENE |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Androstanazol Methylstanazol Stanazolol Stanozolol Stromba Winstrol |
vapor_pressure |
3.3X10-9 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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